molecular formula C9H7N3O3 B14813306 4-Cyclopropoxy-5-nitropicolinonitrile

4-Cyclopropoxy-5-nitropicolinonitrile

Cat. No.: B14813306
M. Wt: 205.17 g/mol
InChI Key: STDPGYRKLIWTBK-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-nitropicolinonitrile is an organic compound with the molecular formula C9H7N3O3 It is characterized by the presence of a cyclopropoxy group, a nitro group, and a picolinonitrile moiety

Preparation Methods

The synthesis of 4-Cyclopropoxy-5-nitropicolinonitrile typically involves the reaction of 4-nitropicolinonitrile with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-Cyclopropoxy-5-nitropicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyclopropoxy group can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclopropoxy-5-nitropicolinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-nitropicolinonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .

Comparison with Similar Compounds

4-Cyclopropoxy-5-nitropicolinonitrile can be compared with other similar compounds, such as:

    4-Nitropicolinonitrile: Lacks the cyclopropoxy group, which may affect its chemical reactivity and biological activity.

    4-Cyclopropoxy-2-nitropyridine: Similar structure but with different positioning of the nitro group, which can influence its properties.

    4-Cyclopropoxy-5-aminopicolinonitrile: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-cyclopropyloxy-5-nitropyridine-2-carbonitrile

InChI

InChI=1S/C9H7N3O3/c10-4-6-3-9(15-7-1-2-7)8(5-11-6)12(13)14/h3,5,7H,1-2H2

InChI Key

STDPGYRKLIWTBK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC(=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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